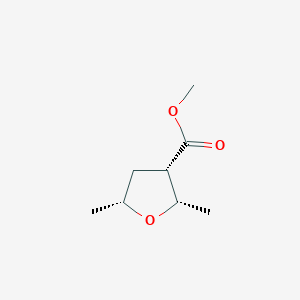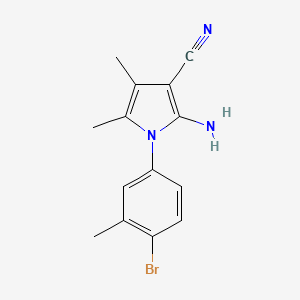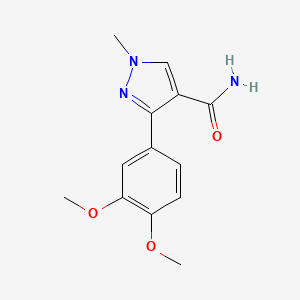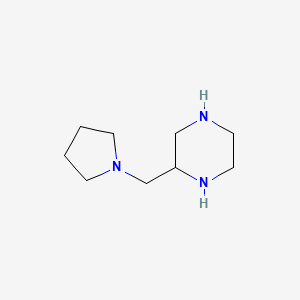
2-(Pyrrolidin-1-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-ylmethyl)piperazine is a heterocyclic organic compound that features both a pyrrolidine and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)piperazine typically involves the alkylation of piperazine with a pyrrolidine derivative. One common method is the reaction of piperazine with pyrrolidine-1-carboxaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Various N-substituted derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-(Pyrrolidin-1-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting its effects. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic or anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant biological activity.
Piperazine: A six-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.
Uniqueness: 2-(Pyrrolidin-1-ylmethyl)piperazine is unique due to the presence of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C9H19N3 |
|---|---|
Poids moléculaire |
169.27 g/mol |
Nom IUPAC |
2-(pyrrolidin-1-ylmethyl)piperazine |
InChI |
InChI=1S/C9H19N3/c1-2-6-12(5-1)8-9-7-10-3-4-11-9/h9-11H,1-8H2 |
Clé InChI |
OCZSJMLHVOLIBG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)
![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)

![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
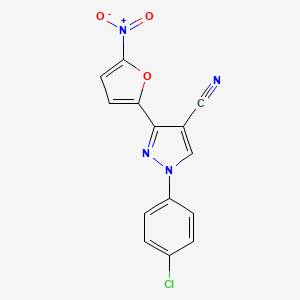
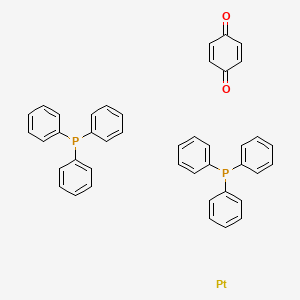

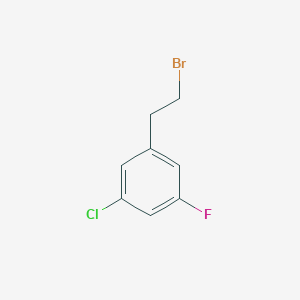
![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
